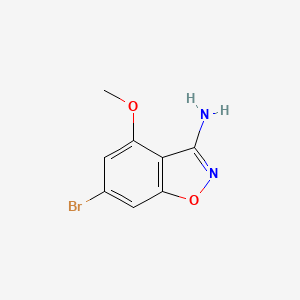
4,5-Dibromo-3-fluorothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-3-fluorothiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with bromine and fluorine atoms
Méthodes De Préparation
The synthesis of 4,5-Dibromo-3-fluorothiophene-2-carboxamide typically involves the halogenation of thiophene derivatives followed by functional group modifications. The specific synthetic route for this compound may include:
Halogenation: Introduction of bromine atoms at positions 4 and 5 of the thiophene ring.
Fluorination: Addition of a fluorine atom at position 3.
Amidation: Conversion of the carboxylic acid group at position 2 to a carboxamide group.
Analyse Des Réactions Chimiques
4,5-Dibromo-3-fluorothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Decarboxylation: The carboxamide group can undergo decarboxylation under specific conditions, leading to the formation of 4,5-dibromo-3-fluorothiophenethiol.
Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Applications De Recherche Scientifique
4,5-Dibromo-3-fluorothiophene-2-carboxamide has several scientific research applications:
Organic Electronics: Thiophene-based compounds are valuable in organic electronics due to their electronic properties.
Medicinal Chemistry: The presence of fluorine and bromine atoms makes this compound a potential candidate for drug development.
Material Science: Functionalized thiophene derivatives are explored for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-3-fluorothiophene-2-carboxamide is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
4,5-Dibromo-3-fluorothiophene-2-carboxamide can be compared with other similar compounds, such as:
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
4,5-Dibromo-3-chlorothiophene-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom at position 3.
4,5-Dibromo-3-methylthiophene-2-carboxamide: This compound has a methyl group instead of a fluorine atom at position 3.
Propriétés
Formule moléculaire |
C5H2Br2FNOS |
|---|---|
Poids moléculaire |
302.95 g/mol |
Nom IUPAC |
4,5-dibromo-3-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C5H2Br2FNOS/c6-1-2(8)3(5(9)10)11-4(1)7/h(H2,9,10) |
Clé InChI |
BDJIGAYVTWZYTG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SC(=C1Br)Br)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)
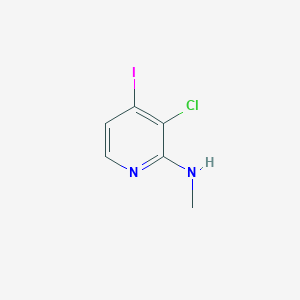

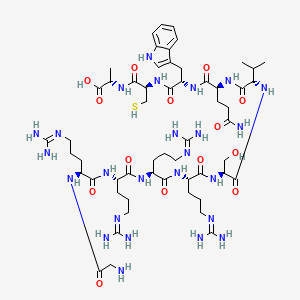
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
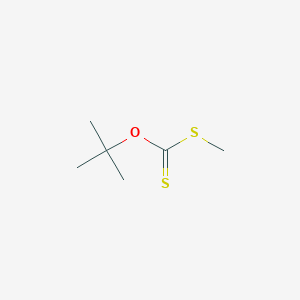
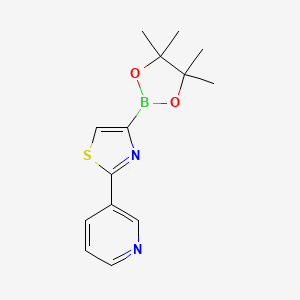
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)

![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
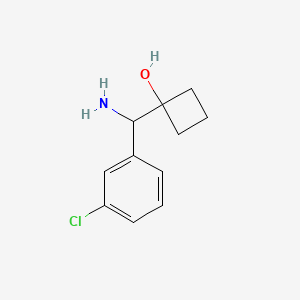
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)
